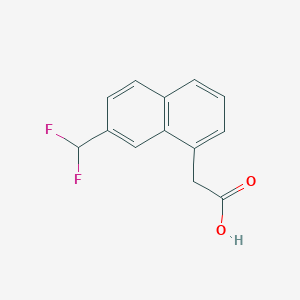
2-(Difluoromethyl)naphthalene-8-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Difluoromethyl)naphthalene-8-acetic acid is an organic compound with the molecular formula C13H10F2O2 It is a derivative of naphthalene, characterized by the presence of a difluoromethyl group and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which utilizes boron reagents and palladium catalysts under mild conditions . Another approach involves late-stage difluoromethylation, where difluoromethylation reagents are used to introduce the CF2H group onto the naphthalene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 2-(Difluoromethyl)naphthalene-8-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: Electrophilic aromatic substitution can introduce other functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of difluoromethyl ketones or carboxylic acids.
Reduction: Formation of methyl-substituted naphthalene derivatives.
Substitution: Introduction of halogens, nitro groups, or other substituents onto the naphthalene ring.
科学的研究の応用
2-(Difluoromethyl)naphthalene-8-acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.
作用機序
The mechanism of action of 2-(Difluoromethyl)naphthalene-8-acetic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
類似化合物との比較
- 1-(Difluoromethyl)naphthalene-2-acetic acid
- 2-(Trifluoromethyl)naphthalene-8-acetic acid
- 2-(Difluoromethyl)benzoic acid
Comparison: 2-(Difluoromethyl)naphthalene-8-acetic acid is unique due to its specific substitution pattern on the naphthalene ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and potency in biological assays .
特性
分子式 |
C13H10F2O2 |
|---|---|
分子量 |
236.21 g/mol |
IUPAC名 |
2-[7-(difluoromethyl)naphthalen-1-yl]acetic acid |
InChI |
InChI=1S/C13H10F2O2/c14-13(15)10-5-4-8-2-1-3-9(7-12(16)17)11(8)6-10/h1-6,13H,7H2,(H,16,17) |
InChIキー |
IBLKDENBMTVIKD-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C(C=C2)C(F)F)C(=C1)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[5-(Chloromethyl)-2H-1,3-oxathiol-2-YL]guanidine hydrochloride](/img/structure/B11878268.png)
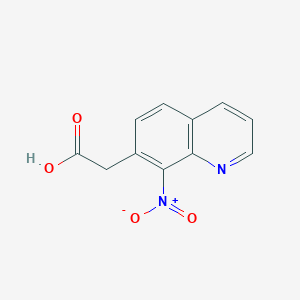
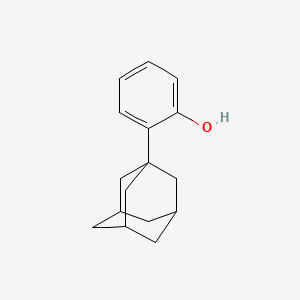
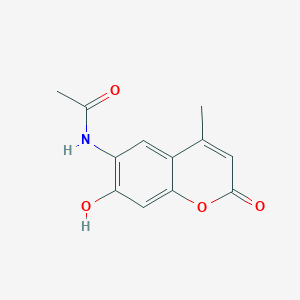



![1-Oxaspiro[4.5]dec-3-en-2-one, 4-phenyl-](/img/structure/B11878306.png)
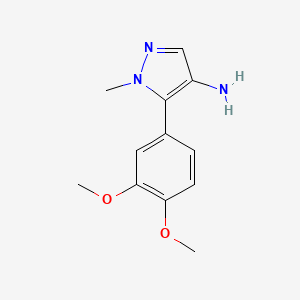
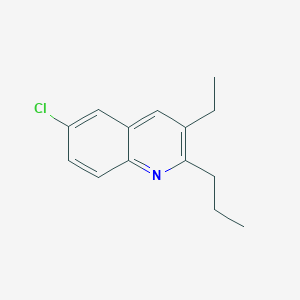
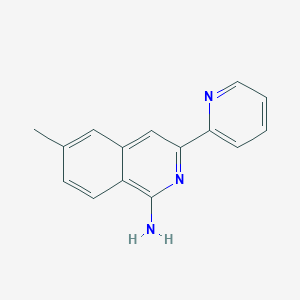
![Ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11878318.png)
